Evidence Item 1: Specificity as a Validated Intermediate in Patented Synthesis Routes
The target compound's synthetic utility is demonstrated by its direct use in patented procedures for the preparation of advanced intermediates. It is specifically employed as the substrate in a continuous-flow hydrogenation process to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, a key intermediate in medicinal chemistry . This contrasts with the 2-yl regioisomer (CAS 1479084-95-1), which, while sharing the same molecular weight (197.19 g/mol), would lead to a different amine and divergent subsequent chemistry .
| Evidence Dimension | Synthetic Role and Outcome |
|---|---|
| Target Compound Data | Substrate for continuous-flow hydrogenation to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine |
| Comparator Or Baseline | 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1479084-95-1) would yield the corresponding 2-yl-substituted amine derivative |
| Quantified Difference | Regioisomeric difference leads to structurally distinct downstream products |
| Conditions | Synthetic chemistry context |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducing patented synthetic routes and achieving the intended molecular properties of the final active pharmaceutical ingredient.
